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Compound of Interest

Compound Name: 1-Methylthio-2-propanone

Cat. No.: B082341 Get Quote

Application Notes: 1-Methylthio-2-propanone in
Food Science
1. Introduction and Chemical Profile

1-Methylthio-2-propanone (CAS No. 14109-72-9) is a sulfur-containing ketone recognized for

its potent flavoring properties.[1][2] It is also known by synonyms such as (Methylthio)acetone

and Acetonyl methyl sulfide.[3][4] This compound is a key component in the development of

savory and fruit-forward flavor profiles in a variety of food products. Its natural occurrence has

been noted in cooked beef liver, roasted sesame seed oil, and acid-hydrolyzed soy protein,

contributing to the characteristic flavor of these foods.[5] As a flavoring agent, it is valued for its

ability to impart distinct notes at very low concentrations.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-Methylthio-2-
propanone.
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Property Value Reference(s)

IUPAC Name 1-methylsulfanylpropan-2-one [3]

CAS Number 14109-72-9 [3]

Molecular Formula C4H8OS [3]

Molecular Weight 104.17 g/mol [3][6]

Appearance Colorless to pale yellow liquid [3][6]

Density 0.967-0.973 g/cm³ @ 25°C [3][7]

Boiling Point
35-40°C @ 15.00 mm Hg; 144-

145°C @ 760 mm Hg
[5][7]

Flash Point 42.78°C (109.00°F) [6][7]

Refractive Index 1.395-1.405 @ 20.00°C [6][7]

Solubility
Soluble in alcohol; very slightly

soluble in water
[1][5]

2. Regulatory Status and Safety

1-Methylthio-2-propanone is recognized as a safe flavoring substance by major international

regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA)

evaluated the substance and concluded there is "no safety concern at current levels of intake

when used as a flavouring agent".[3][8] In the United States, it is listed by the Flavor and

Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe

(GRAS).[7][9]

Data Presentation: Regulatory Information
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Regulatory Body Identifier Status Reference(s)

FEMA 3882
GRAS (Generally

Recognized as Safe)
[3][7][10]

JECFA 495
No safety concern at

current intake levels
[3][8][11]

European Union 12.244 Flavoring Substance [7][11]

3. Organoleptic Properties and Applications

1-Methylthio-2-propanone possesses a complex organoleptic profile, characterized primarily

by a melon-like aroma.[1][7] However, its taste profile is described as sulfurous, with notes of

cabbage and garlic.[7] This duality makes it a versatile ingredient for creating both sweet and

savory flavors. It is used to enhance flavors in baked goods, non-alcoholic beverages, and

other food categories.

Data Presentation: Organoleptic Profile

Characteristic Description Conditions Reference(s)

Odor Type Melon
At 0.10% in

dipropylene glycol
[6][7]

Flavor Type
Sulfurous, Cabbage,

Garlic
- [7]

Data Presentation: Recommended Usage Levels (FEMA GRAS)

The following levels are based on FEMA's GRAS assessment and represent typical

concentrations in finished food products.
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Food Category
Average Usual
PPM

Average Maximum
PPM

Reference(s)

Baked Goods 0.10 1.00 [7]

Beverages (non-

alcoholic)
0.10 0.50 [7]

Experimental Protocols
Protocol 1: Sensory Evaluation of 1-Methylthio-2-propanone in a Food Matrix

Objective: To characterize the flavor profile and intensity of 1-Methylthio-2-propanone in a

model food system using quantitative descriptive analysis.

Methodology:

Panelist Selection and Training:

Recruit 10-12 panelists from a pool of individuals experienced in sensory evaluation.

Conduct screening tests for taste acuity and odor recognition.

Train panelists over several sessions to identify and scale the intensity of key flavor

attributes associated with 1-Methylthio-2-propanone (e.g., melon, sulfurous, cooked

cabbage, garlic, savory). Utilize a flavor wheel and established reference standards for

training.[12]

Sample Preparation:

Prepare a base food matrix (e.g., a simple cracker dough or a neutral sugar solution) to

serve as a control.

Create a stock solution of 1-Methylthio-2-propanone (e.g., 1% in a food-grade solvent

like propylene glycol).

Spike the food matrix with the stock solution to achieve three different concentrations

reflecting the typical usage range (e.g., 0.1 ppm, 0.5 ppm, and 1.0 ppm).[7]
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Code all samples (including the control) with random three-digit numbers.

Evaluation Procedure:

Conduct the evaluation in a dedicated sensory lab with controlled lighting and ventilation.

[13]

Present the coded samples to panelists in a randomized order.

Instruct panelists to evaluate each sample and rate the intensity of the pre-defined flavor

attributes on a 10-point scale (where 0 = absent and 10 = extremely intense).[12]

Provide unsalted crackers and purified water for palate cleansing between samples.

Data Analysis:

Collect the intensity ratings from all panelists.

Calculate the mean intensity for each attribute at each concentration level.

Use statistical analysis (e.g., ANOVA and post-hoc tests) to determine significant

differences in attribute intensity between the control and the different concentrations of the

flavoring agent.

Visualize the results using a spider web or bar chart to represent the flavor profile of each

sample.

Visualization: Sensory Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082341?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

